molecular formula C20H25NO6S2 B11646582 methyl 6-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]hexanoate

methyl 6-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]hexanoate

Cat. No.: B11646582
M. Wt: 439.5 g/mol
InChI Key: OFOVPJDTOVFGRV-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolidinone-Based Hybrid Molecules in Contemporary Medicinal Chemistry

Structural Significance of 3,4,5-Trimethoxybenzylidene-Thiazolidinone Pharmacophores

The 4-thiazolidinone scaffold is a privileged heterocycle in drug design due to its adaptability in forming hydrogen bonds, π-π interactions, and van der Waals forces with biological targets. Hybridization with a 3,4,5-trimethoxybenzylidene group introduces three methoxy substituents that enhance hydrophobic interactions with enzyme active sites. For example, derivatives bearing this moiety exhibit improved inhibition of human topoisomerases I/II (hTopos I/II), critical targets in cancer therapy.

The trimethoxybenzylidene group also stabilizes the Z-configuration of the exocyclic double bond at position 5 of the thiazolidinone ring, a structural feature critical for intercalating DNA and disrupting replication. In enzymatic assays, hybrids like 7e (IC₅₀ = 0.16–0.27 μM against A549 lung cancer cells) demonstrated dual hTopo I/II inhibition, outperforming standalone thiazolidinones. This aligns with SAR studies showing that methoxy groups at positions 3, 4, and 5 of the benzylidene ring maximize steric complementarity with topoisomerase domains.

Key Structural Contributions:
  • Methoxy Groups : Enhance lipid solubility and target binding via hydrophobic pockets.
  • Thioxo Group at C2 : Increases electrophilicity, promoting covalent interactions with cysteine residues in enzymes.
  • Z-Configuration : Optimizes spatial alignment for DNA intercalation.

Rational Design Strategies for Hexanoate-Functionalized Thiazolidinone Derivatives

The hexanoate ester in methyl 6-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]hexanoate serves dual purposes: improving bioavailability and enabling prodrug activation. The six-carbon chain balances lipophilicity and solubility, facilitating membrane penetration while maintaining aqueous dispersibility. Comparative studies show that esterified thiazolidinones exhibit 2–3× higher cellular uptake than their carboxylic acid counterparts.

Properties

Molecular Formula

C20H25NO6S2

Molecular Weight

439.5 g/mol

IUPAC Name

methyl 6-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]hexanoate

InChI

InChI=1S/C20H25NO6S2/c1-24-14-10-13(11-15(25-2)18(14)27-4)12-16-19(23)21(20(28)29-16)9-7-5-6-8-17(22)26-3/h10-12H,5-9H2,1-4H3/b16-12-

InChI Key

OFOVPJDTOVFGRV-VBKFSLOCSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)OC

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)OC

Origin of Product

United States

Preparation Methods

Control of Z-Configuration

The Z-configuration of the benzylidene group is maintained through:

  • Kinetic control during Knoevenagel condensation.

  • Steric hindrance from the 3,4,5-trimethoxy substituents, which disfavor the E-isomer.

Analytical Characterization

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃): δ 7.25 (s, 2H, aromatic), 6.95 (s, 1H, CH=), 3.85 (s, 9H, OCH₃), 3.65 (s, 3H, COOCH₃).

  • HPLC: Purity >98% (C18 column, acetonitrile/water 70:30).

Alternative Synthetic Routes

One-Pot Multicomponent Approach

A streamlined method involves simultaneous cyclocondensation and alkylation:

  • Reactants:

    • Methyl 6-aminocaproate (1.0 equiv)

    • Carbon disulfide (1.2 equiv)

    • Ethyl bromoacetate (1.2 equiv)

    • 3,4,5-Trimethoxybenzaldehyde (1.1 equiv)

  • Conditions:

    • Microwave irradiation (100°C, 300 W, 20 minutes)

  • Yield: 40–55%.

Solid-Phase Synthesis

Immobilization of the thiazolidinone core on Wang resin enables iterative modifications:

  • Resin Loading: 2-Thioxo-1,3-thiazolidin-4-one attached via carbodiimide coupling.

  • Knoevenagel Condensation: On-resin reaction with 3,4,5-trimethoxybenzaldehyde.

  • Cleavage: TFA/dichloromethane (1:9) to release the final product.

Challenges and Optimization Strategies

Byproduct Formation

  • E-Isomer Contamination: Minimized by using excess aldehyde and prolonged reaction times.

  • Oxygen Sensitivity: Thioxo groups prone to oxidation require inert atmosphere handling.

Yield Improvement

  • Catalyst Screening: L-Proline or ionic liquids enhance Knoevenagel condensation efficiency.

  • Microwave Assistance: Reduces reaction time from hours to minutes .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]hexanoate can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alcohols, under basic or acidic conditions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of amide or ester derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, methyl 6-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]hexanoate is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with various biological targets makes it a valuable compound for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its unique structure and biological activity profile make it a candidate for the development of new pharmaceuticals aimed at treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of methyl 6-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]hexanoate involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes and proteins, inhibiting their activity. The trimethoxybenzylidene moiety can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. These interactions can lead to the modulation of various biological pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogous thiazolidinone derivatives with variations in substituents, ester chain length, and benzylidene modifications. Key differences in activity, solubility, and molecular properties are highlighted below.

Table 1: Structural and Functional Comparison with Analogues

Compound Name / ID Substituents on Benzylidene Ester Chain Length Molecular Formula Molecular Weight Biological Activity (IC50 or EC50) Key Reference
Target Compound 3,4,5-Trimethoxy Hexanoate (C6) C₂₀H₂₅NO₅S₂ 423.55 g/mol Not explicitly reported
(Z)-N'-(3-(5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2,4-dioxothiazolidin-3-yl)propanoyl)nicotinohydrazide (18) Benzodioxole Propionamide (C3) C₂₀H₁₆N₄O₅S₂ 456.50 g/mol IC50 = Not specified (less active)
(Z)-N'-(3-(4-Oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)propanoyl)isonicotinohydrazide (19) 3,4,5-Trimethoxy Propionamide (C3) C₂₄H₂₅N₃O₈S₂ 547.60 g/mol IC50 = 350 nM (MTB PS inhibition)
Methyl 6-[(5Z)-5-(4-Ethoxy-3-Methoxybenzylidene)-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-yl]Hexanoate (BH55280) 4-Ethoxy-3-methoxy Hexanoate (C6) C₂₀H₂₅NO₅S₂ 423.55 g/mol Not reported
Ethyl 2-[2,4-Dioxo-5-(3,4,5-Trimethoxybenzylidene)-1,3-Thiazolidin-3-yl]Propanoate 3,4,5-Trimethoxy Propanoate (C3) C₂₀H₂₃NO₇S 421.46 g/mol Not reported
(5Z)-3-(2,3-Dimethylphenyl)-2-Thioxo-5-(3,4,5-Trimethoxybenzylidene)-1,3-Thiazolidin-4-one 3,4,5-Trimethoxy None C₂₃H₂₃NO₅S₂ 457.56 g/mol LogP = 4.97

Key Observations

Substituent Effects on Bioactivity :

  • The 3,4,5-trimethoxybenzylidene group (as in the target compound and compound 19) enhances potency compared to benzodioxole or single-methoxy substituents. For example, compound 19 exhibits an IC50 of 350 nM against Mycobacterium tuberculosis pantothenate synthetase (MTB PS), attributed to improved hydrogen bonding and hydrophobic interactions with the enzyme active site .

Ester Chain Length and Lipophilicity: The hexanoate chain in the target compound increases molecular weight and lipophilicity (predicted LogP ~4.5–5.0) compared to shorter esters (e.g., propanoate in compound BH55280 or ethyl ester in ). Longer chains may enhance membrane permeability but reduce aqueous solubility .

Crystallographic and Hydrogen-Bonding Profiles: Trimethoxy-substituted analogues (e.g., compound 22 in ) form stable dimers via intermolecular hydrogen bonds (S–H⋯O and C–H⋯π interactions), as observed in crystallographic studies.

Role of the Thiazolidinone Core: The 2-thioxo-4-oxo-thiazolidinone scaffold is essential for binding to enzymes like HIV-1 integrase and MTB PS. Modifications at the 3-position (e.g., hexanoate vs. phenyl groups) influence steric bulk and electronic effects, altering target affinity .

Detailed Research Findings

Pharmacological Potential

  • Anticancer Properties: Rhodanine derivatives induce apoptosis in cancer cells via ROS-mediated pathways . Enzyme Inhibition: HIV-1 integrase inhibition (EC50 = 1.2–5.6 μM for compound 25 in ).

Physicochemical Properties

  • Solubility: The hexanoate ester balances lipophilicity and moderate aqueous solubility (predicted ~10–50 μM in PBS).
  • Stability : The Z-configuration of the benzylidene group is stable under physiological conditions but may isomerize under UV light .

Biological Activity

Methyl 6-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]hexanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its antimicrobial properties, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a thiazolidinone core with various substituents that contribute to its biological activity. The molecular formula is C19H23NO5S2C_{19}H_{23}NO_5S_2 with a molar mass of approximately 393.52 g/mol. Its structure includes a hexanoate group and a thiazolidinone moiety that is crucial for its pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. A notable study evaluated its efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Antibacterial Activity

The compound exhibited potent antibacterial activity with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics such as ampicillin and streptomycin. The following table summarizes the antibacterial activity against selected bacterial strains:

Bacterial Strain MIC (mg/mL) MBC (mg/mL)
Enterobacter cloacae0.0040.008
Staphylococcus aureus0.0150.030
Bacillus cereus0.0150.030
Escherichia coli0.0300.060
Pseudomonas aeruginosa0.0110.020

The most sensitive organism was Enterobacter cloacae, while Escherichia coli showed the highest resistance among the tested strains .

Antifungal Activity

In addition to antibacterial effects, the compound also demonstrated antifungal activity against various fungal strains:

Fungal Strain MIC (mg/mL)
Trichoderma viride0.004
Aspergillus fumigatus0.060

The compound's antifungal properties were particularly notable against Trichoderma viride, indicating its potential for broader applications in treating fungal infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications in the thiazolidinone structure and substituents on the benzylidene moiety significantly influence biological activity. For instance, the presence of methoxy groups in specific positions on the aromatic ring enhances both antibacterial and antifungal activities.

Case Studies and Research Findings

A series of experiments were conducted to assess the pharmacological potential of related compounds derived from thiazolidinones:

  • Case Study on Derivatives : A study involving various derivatives of thiazolidinones found that compounds with larger alkyl substituents exhibited enhanced activity against resistant strains of bacteria compared to their smaller counterparts.
  • In Vivo Studies : Preliminary in vivo studies indicated that this compound effectively reduced bacterial load in infected models without significant toxicity to host cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl 6-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]hexanoate, and how is stereochemical purity ensured?

  • Methodological Answer : The compound can be synthesized via a multi-step protocol:

Condensation : React 3,4,5-trimethoxybenzaldehyde with thiazolidinone precursors (e.g., 2-thioxothiazolidin-4-one) in glacial acetic acid under reflux (7–12 hours) with anhydrous sodium acetate as a catalyst .

Monitoring : Track reaction progress via TLC (e.g., 20% ethyl acetate/hexane) to confirm intermediate formation .

Purification : Isolate the product by precipitation in ice-cold water, followed by recrystallization (ethanol or DMF-acetic acid mixtures) to ensure purity and Z-isomer selectivity .

  • Stereochemical Control : The Z-configuration of the benzylidene group is stabilized by intramolecular hydrogen bonding, confirmed by NMR coupling constants or X-ray crystallography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals confirm its structure?

  • Methodological Answer :

  • 1H/13C NMR :
  • Aromatic protons from the 3,4,5-trimethoxybenzylidene group appear as a singlet at δ 6.8–7.2 ppm.
  • The thioxo group (C=S) resonates at δ 190–200 ppm in 13C NMR .
  • IR : Strong absorption bands at 1680–1720 cm⁻¹ (C=O stretch) and 1220–1250 cm⁻¹ (C=S stretch) .
  • Mass Spectrometry : Molecular ion peaks consistent with the molecular formula (C₂₁H₂₅NO₇S₂) and fragmentation patterns (e.g., loss of methoxy groups) .

Q. What preliminary biological assays are recommended to explore its therapeutic potential?

  • Methodological Answer :

  • In Vitro Screening :

Anti-inflammatory Activity : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages .

Anticancer Potential : Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .

  • Target Identification : Use kinase inhibition assays (e.g., EGFR, VEGFR) due to structural similarity to kinase-inhibiting thiazolidinones .

Advanced Research Questions

Q. How can computational methods optimize the compound’s bioactivity, and what parameters are prioritized?

  • Methodological Answer :

  • Molecular Docking : Screen against protein kinases (e.g., PDB ID 1M17) to predict binding affinity. Prioritize substituents that enhance hydrogen bonding (e.g., methoxy groups) or π-π stacking (benzylidene ring) .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with anti-inflammatory potency .
  • ADMET Prediction : Assess pharmacokinetics (e.g., BBB permeability, CYP450 interactions) using tools like SwissADME .

Q. How do substituents on the benzylidene ring influence bioactivity, and what synthetic strategies enable systematic SAR studies?

  • Methodological Answer :

  • Substituent Effects :
  • Electron-donating groups (e.g., methoxy) enhance solubility and target binding via H-bonding .
  • Halogens (e.g., fluoro) improve metabolic stability .
  • Synthetic Strategies :

Parallel Synthesis : Vary aldehydes (e.g., 4-fluorobenzaldehyde) in the condensation step to generate analogs .

Regioselective Modifications : Introduce substituents at the 5-position of the thiazolidinone ring via nucleophilic substitution .

Q. How can contradictory bioactivity data between studies be resolved?

  • Methodological Answer :

  • Purity Analysis : Verify compound integrity via HPLC (>95% purity) to rule out byproducts .
  • Isomer Identification : Confirm Z/E isomer ratio via NOESY NMR; Z-isomers often show higher activity .
  • Assay Standardization : Re-test activity under controlled conditions (e.g., serum-free media, standardized cell lines) .

Experimental Design & Data Analysis

Q. What strategies improve yield in large-scale synthesis?

  • Methodological Answer :

  • Solvent Optimization : Replace acetic acid with THF for better solubility of intermediates .
  • Catalyst Screening : Test alternatives to sodium acetate (e.g., piperidine) to accelerate condensation .
  • Process Automation : Use continuous flow reactors to enhance reproducibility and reduce reaction time .

Q. How can advanced analytical techniques resolve structural ambiguities?

  • Methodological Answer :

  • X-ray Crystallography : Determine absolute configuration and intermolecular interactions .
  • 2D NMR (HSQC, HMBC) : Assign quaternary carbons and confirm conjugation in the benzylidene-thiazolidinone system .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.